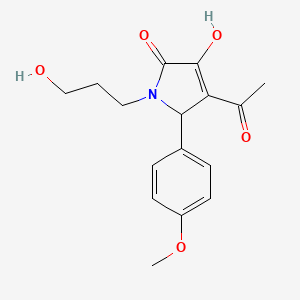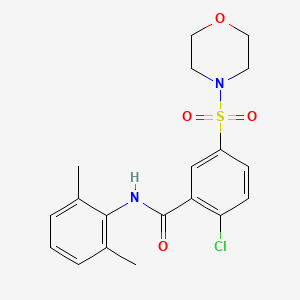
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)methanesulfonamide, commonly known as DCFMS, is a chemical compound that has gained significant attention in scientific research due to its potential use as a selective inhibitor of certain enzymes.
Aplicaciones Científicas De Investigación
DCFMS has been studied for its potential use as a selective inhibitor of certain enzymes, including carbonic anhydrase IX (CAIX) and carbonic anhydrase XII (CAXII). These enzymes are overexpressed in certain types of cancer cells and play a role in tumor growth and metastasis. Inhibition of CAIX and CAXII has been shown to reduce tumor growth and increase sensitivity to chemotherapy.
Mecanismo De Acción
DCFMS is believed to act as a competitive inhibitor of CAIX and CAXII by binding to the active site of the enzymes. This results in a decrease in the activity of the enzymes, leading to a reduction in tumor growth and metastasis.
Biochemical and Physiological Effects:
Studies have shown that DCFMS has low toxicity and is well-tolerated in animal models. It has been shown to reduce tumor growth and increase sensitivity to chemotherapy in preclinical studies. DCFMS has also been studied for its potential use in the treatment of glaucoma, as carbonic anhydrase inhibitors have been shown to reduce intraocular pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCFMS has the advantage of being a selective inhibitor of CAIX and CAXII, which makes it a potentially useful tool for studying the role of these enzymes in cancer and other diseases. However, like all chemical compounds, DCFMS has limitations in terms of its stability, solubility, and potential for off-target effects.
Direcciones Futuras
For research on DCFMS include further preclinical studies to evaluate its efficacy and safety in animal models, as well as clinical trials to evaluate its potential use in the treatment of cancer and other diseases. Other potential applications for DCFMS include the treatment of glaucoma and other conditions involving carbonic anhydrase activity. Additionally, further research is needed to explore the potential for off-target effects and to develop more selective inhibitors of CAIX and CAXII.
Métodos De Síntesis
DCFMS can be synthesized through a multistep process involving the reaction of 4-fluorobenzenesulfonyl chloride with 2,3-dimethylaniline in the presence of a base, followed by reaction with 4-dimethylaminopyridine and methanesulfonyl chloride. The resulting product is purified through recrystallization to obtain DCFMS in high purity.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-11-4-3-5-15(12(11)2)17-20(18,19)10-13-6-8-14(16)9-7-13/h3-9,17H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSZXIGOHCIHBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)CC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B5038565.png)

![1-(cyclohexylmethyl)-N-[3-(4-fluorophenyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5038601.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5038604.png)
![N-(1-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5038605.png)
![1-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-propanamine](/img/structure/B5038608.png)

![5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5038626.png)
![1-[2-(4-chloro-2-methylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5038632.png)
![ethyl 4-amino-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5038643.png)



